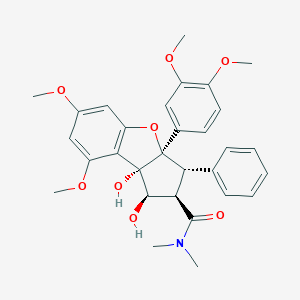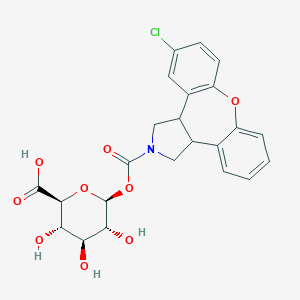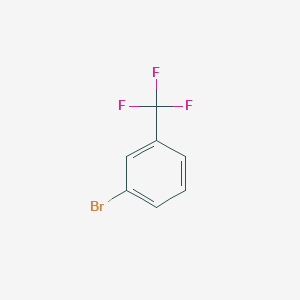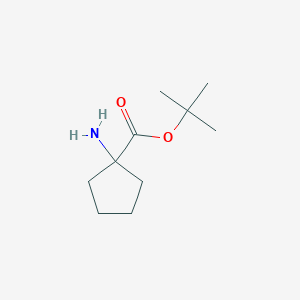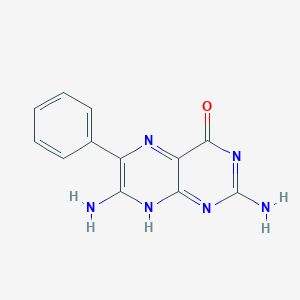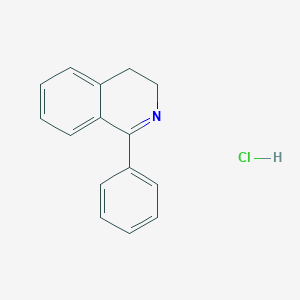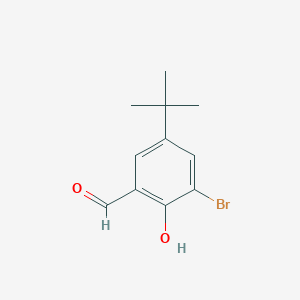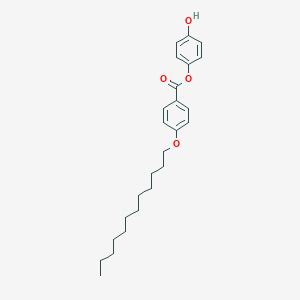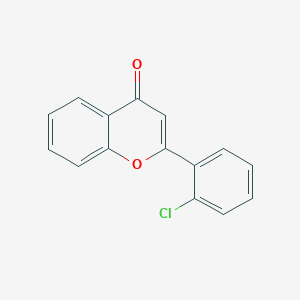
2'-Chloroflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroflavone is a synthetic flavone compound that has been of great interest to researchers due to its potential applications in scientific research. It is a derivative of flavone, which is a natural compound found in many plants. 2-Chloroflavone is synthesized using a specific method and has been shown to have various biochemical and physiological effects, making it an important tool for scientific research.
Wirkmechanismus
2-Chloroflavone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling. Additionally, 2-Chloroflavone has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
2-Chloroflavone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of various enzymes and signaling pathways involved in inflammation. It has also been shown to have antiviral properties, inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloroflavone in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. It also has anticancer and antiviral properties, making it a potential therapeutic agent. However, the limitations of using 2-Chloroflavone in lab experiments include its potential toxicity and the need for careful handling due to its synthesis method.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Chloroflavone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to explore its mechanism of action in more detail, including its effects on various enzymes and signaling pathways. Additionally, further research could be done to investigate the potential side effects and toxicity of 2-Chloroflavone.
Synthesemethoden
The synthesis of 2-Chloroflavone involves the reaction of 2-hydroxyflavone with thionyl chloride and hydrogen chloride gas. The reaction takes place under specific conditions and requires careful handling of the reactants. The resulting compound is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloroflavone has been extensively used in scientific research due to its ability to inhibit various enzymes and signaling pathways. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been used as a tool to study the mechanisms of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
116115-48-1 |
|---|---|
Produktname |
2'-Chloroflavone |
Molekularformel |
C15H9ClO2 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
InChI-Schlüssel |
BSMFMHNXXKRTHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
Andere CAS-Nummern |
116115-48-1 |
Synonyme |
2'-chloroflavone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



dimethyl-](/img/structure/B45161.png)
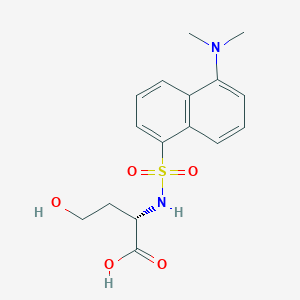
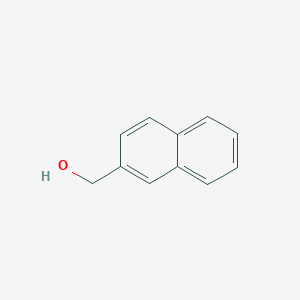
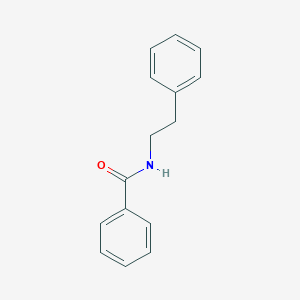
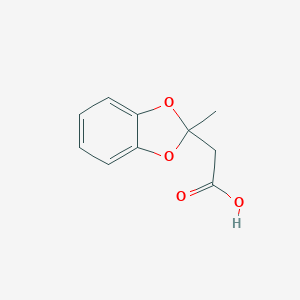
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
